1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one
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Overview
Description
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one, involves large-scale fluorination processes. These processes utilize efficient fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in positron emission tomography (PET) due to the presence of fluorine-18.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ylboronic acid: Another fluorinated pyridine derivative used in Suzuki coupling reactions.
Bis((5-fluoropyridin-3-yl)methyl)amine: A compound with two fluorinated pyridine rings, used in the synthesis of complex molecules.
Uniqueness
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the fluorine atom at the 5-position of the pyridine ring and the methylbutanone moiety contribute to its unique properties and applications .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-7(2)3-10(13)8-4-9(11)6-12-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
PCJHHOFGPDTQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
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